1,2,5-Trimethyl-2,3-diphenyl-1,3,5,2-triazasilepane-4-thione
Description
1,2,5-Trimethyl-2,3-diphenyl-1,3,5,2-triazasilepane-4-thione is a complex organic compound that belongs to the class of triazasilepanes. This compound is characterized by its unique structure, which includes a triazole ring fused with a silane and thione group. The presence of methyl and phenyl groups further adds to its complexity and potential reactivity.
Properties
CAS No. |
138767-59-6 |
|---|---|
Molecular Formula |
C18H23N3SSi |
Molecular Weight |
341.5 g/mol |
IUPAC Name |
1,2,5-trimethyl-2,3-diphenyl-1,3,5,2-triazasilepane-4-thione |
InChI |
InChI=1S/C18H23N3SSi/c1-19-14-15-20(2)23(3,17-12-8-5-9-13-17)21(18(19)22)16-10-6-4-7-11-16/h4-13H,14-15H2,1-3H3 |
InChI Key |
AOWHUPCLZLUXCM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN([Si](N(C1=S)C2=CC=CC=C2)(C)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Trimethyl-2,3-diphenyl-1,3,5,2-triazasilepane-4-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing the necessary functional groups. The reaction conditions often include the use of a solvent such as ethanol or acetone and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2,5-Trimethyl-2,3-diphenyl-1,3,5,2-triazasilepane-4-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The methyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1,2,5-Trimethyl-2,3-diphenyl-1,3,5,2-triazasilepane-4-thione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biological research, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of 1,2,5-Trimethyl-2,3-diphenyl-1,3,5,2-triazasilepane-4-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine, 2,4,6-triphenyl-: This compound shares a similar triazine ring structure but differs in the substitution pattern and functional groups.
1,3,5-Trimethoxybenzene: Although structurally different, it shares some chemical properties and reactivity patterns with 1,2,5-Trimethyl-2,3-diphenyl-1,3,5,2-triazasilepane-4-thione.
Uniqueness
This compound is unique due to its combination of a triazole ring with a silane and thione group
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
